molecular formula C29H39NO4 B1670185 Deethylindanomycin CAS No. 106803-22-9

Deethylindanomycin

Cat. No.: B1670185
CAS No.: 106803-22-9
M. Wt: 465.6 g/mol
InChI Key: HSZFOQSMGNAIJM-IWHHVUORSA-N
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Mechanism of Action

Target of Action

Deethylindanomycin, also known as 16-Deethylindanomycin, is a pyrrole-ether antibiotic . It is produced by a strain of Streptomyces setonii . The primary targets of this compound are Gram-positive bacteria and coccidia . These organisms are responsible for a variety of infections in humans and animals.

Mode of Action

It is known to act as an ionophore in lipid bilayer membranes . Ionophores are compounds that transport ions across the cell membrane. This compound is more selective for potassium ions than calcium, magnesium, and sodium ions . This ion transport mechanism disrupts the normal ion balance in the cell, leading to cell death.

Result of Action

The primary result of this compound’s action is the death of Gram-positive bacteria and coccidia . By disrupting ion balance in these organisms, this compound causes cellular dysfunction leading to cell death. This makes it effective as an antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deethylindanomycin is typically produced by fermentation using the bacterium Streptomyces setonii . The fermentation process involves cultivating the bacterium in a suitable nutrient medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Industrial Production Methods: The industrial production of this compound follows similar fermentation processes but on a larger scale. The bacterium is grown in large fermenters, and the compound is extracted and purified using industrial-scale chromatography and other purification methods .

Chemical Reactions Analysis

Types of Reactions: Deethylindanomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Deethylindanomycin has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ionophore activity, selectively transporting potassium ions over other ions. This selectivity makes it particularly effective against certain bacterial strains and coccidia .

Properties

IUPAC Name

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFOQSMGNAIJM-IWHHVUORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346667
Record name 16-Deethylindanomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106803-22-9, 117615-33-5
Record name Omomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Deethylindanomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Deethylindanomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deethylindanomycin
Reactant of Route 2
Deethylindanomycin
Reactant of Route 3
Deethylindanomycin
Reactant of Route 4
Deethylindanomycin
Reactant of Route 5
Deethylindanomycin
Reactant of Route 6
Deethylindanomycin

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